Product packaging for Microcystin YM(Cat. No.:CAS No. 101043-35-0)

Microcystin YM

Cat. No.: B218088
CAS No.: 101043-35-0
M. Wt: 1020.2 g/mol
InChI Key: CZNWJIGJNMVYOS-ZPBRBDEFSA-N
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Description

Contextualization within the Microcystin (B8822318) Congener Family

Microcystins are synthesized by cyanobacteria belonging to genera such as Microcystis, Planktothrix, Anabaena, and Nostoc epa.govnih.govd-nb.infoiarc.froup.comnih.govacs.orgd-nb.infodfg.dekjom.org. Their general structure is a cyclic heptapeptide (B1575542), cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷) epa.govd-nb.infoiarc.froup.comnih.govd-nb.infokjom.orgplos.orgmdpi.comepa.govnih.govwho.int. Key to this structure are the conserved amino acids D-Ala¹, D-MeAsp³, D-Glu⁶, the unique β-amino acid Adda⁵ (essential for toxicity), and Mdha⁷ (N-methyldehydroalanine) d-nb.infooup.comnih.govkjom.orgplos.org. The variability in microcystin structures primarily arises from the L-amino acids at positions 2 (X²) and 4 (Z⁴), as well as modifications at other positions epa.govd-nb.infoiarc.froup.comnih.govmdpi.comepa.govnih.govwho.int.

Over 70 to more than 279 different microcystin congeners have been identified, each differing in the composition of these variable amino acids and other structural modifications epa.govnih.govd-nb.infoiarc.froup.comnih.govacs.orgd-nb.infodfg.demdpi.comepa.gov. Microcystin YM (MC-YM) is one such congener, characterized by the presence of Tyrosine (Y) and Methionine (M) at the variable amino acid positions mdpi.comwho.int. Like other microcystins, MC-YM is a potent hepatotoxin and functions by inhibiting crucial eukaryotic enzymes, specifically protein phosphatases 1 and 2A (PP1 and PP2A) nih.goviarc.froup.comnih.govkjom.org. The intraperitoneal lethal dose 50% (i.p. LD50) values for MC-YM are reported to be of a similar magnitude to that of the more extensively studied MC-LR epa.gov.

Table 1: Key Microcystin Congeners and Their Characteristics

CongenerVariable Amino Acids (X², Z⁴)Molecular Weight (approx.)General Toxicity ClassPrimary Production Genera
MC-LRLeucine (L), Arginine (R)995 DaHepatotoxinMicrocystis, Planktothrix
MC-RRArginine (R), Arginine (R)1000 DaHepatotoxinMicrocystis, Planktothrix
MC-YRTyrosine (Y), Arginine (R)1030 DaHepatotoxinMicrocystis
MC-YMTyrosine (Y), Methionine (M)1013 DaHepatotoxinMicrocystis

Data compiled from nih.govoup.comnih.govd-nb.infokjom.orgplos.orgmdpi.comepa.govnih.govwho.int.

Significance of this compound in Scientific Inquiry

The study of individual microcystin congeners like MC-YM is vital for a comprehensive understanding of the risks associated with cyanobacterial blooms. Research into MC-YM contributes to deciphering the variations in toxicity, cellular uptake mechanisms, and metabolic pathways that distinguish it from other microcystins.

Investigations into the cellular uptake of MC-YM have revealed that it is a carrier-mediated process, dependent on temperature and actively inhibited by bile acids and specific bile acid transport inhibitors such as taurocholate, rifamycin, and cyclosporine A epa.govnih.gov. These findings underscore the role of organic anion transporting polypeptides (OATPs) and other transporter systems in the cellular entry of microcystins, particularly into hepatocytes, which are the primary target cells for MC toxicity nih.goviarc.froup.comacs.org.

In vivo studies have also provided insights into the biological effects of MC-YM. For instance, a year-long study involving mice exposed to MC-YM in their drinking water indicated that higher concentrations led to increased mortality, bronchopneumonia, and chronic liver injury. Furthermore, pharmacokinetic studies have reported a plasma half-life of approximately 42 minutes for 125I-MC-YM in rats following intravenous administration d-nb.info. Such data are crucial for establishing dose-response relationships and understanding the toxicokinetics of different microcystin congeners. The research on MC-YM, therefore, plays a significant role in refining environmental monitoring strategies and developing more accurate risk assessments for diverse cyanotoxin exposures.

Table 2: this compound Uptake by Isolated Rat Hepatocytes

ObservationFinding
Uptake MechanismCarrier-mediated transport epa.govnih.gov
Temperature DependenceUptake is temperature-dependent epa.gov
Inhibition by Bile Acids/Transport InhibitorsUptake inhibited by bile acids (e.g., taurocholate, cholate) and bile acid transport inhibitors (e.g., rifamycin, cyclosporine A, sulfobromophthalein) epa.govnih.gov
Extent of Inhibition20-60% inhibition observed with in vitro preincubation with specific inhibitors

Data compiled from epa.govnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H69N7O13S B218088 Microcystin YM CAS No. 101043-35-0

Properties

CAS No.

101043-35-0

Molecular Formula

C51H69N7O13S

Molecular Weight

1020.2 g/mol

IUPAC Name

8-[(4-hydroxyphenyl)methyl]-18-[(1E,3Z)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-15-(2-methylsulfanylethyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

InChI

InChI=1S/C51H69N7O13S/c1-28(25-29(2)41(71-8)27-34-13-11-10-12-14-34)15-20-37-30(3)44(61)55-39(50(67)68)21-22-42(60)58(7)33(6)47(64)52-32(5)46(63)56-40(26-35-16-18-36(59)19-17-35)49(66)57-43(51(69)70)31(4)45(62)54-38(23-24-72-9)48(65)53-37/h10-20,25,29-32,37-41,43,59H,6,21-24,26-27H2,1-5,7-9H3,(H,52,64)(H,53,65)(H,54,62)(H,55,61)(H,56,63)(H,57,66)(H,67,68)(H,69,70)/b20-15+,28-25-

InChI Key

CZNWJIGJNMVYOS-ZPBRBDEFSA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Isomeric SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)/C=C/C(=C\C(C)C(CC3=CC=CC=C3)OC)/C

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCSC)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C

Synonyms

cyclo(Ala-Tyr-Me-Asp-Met-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid-Glu-methyldehydeoalanyl)
cyclo(Ala-Tyr-Me-Asp-Met-Adda-Glu-MeDha)
microcystin YM

Origin of Product

United States

Biosynthesis and Genetic Determinants of Microcystin Ym Production

Structural Elucidation of Microcystin (B8822318) YM (Focus on Variable Amino Acids)

Microcystins share a common cyclic heptapeptide (B1575542) structure with the general formula: cyclo-(D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷). scielo.brmdpi.comwho.intdfg.deacs.orgresearchgate.netoup.com. The structural diversity among microcystin congeners arises mainly from variations in the amino acid residues at positions 2 (X) and 4 (Z) mdpi.comacs.orgmdpi.combiorxiv.orgiarc.fr.

Microcystin YM is specifically characterized by the presence of Tyrosine (Y) at the second position (X) and Methionine (M) at the fourth position (Z) of its cyclic heptapeptide structure scielo.brresearchgate.net. These substitutions at the variable positions are critical determinants of the specific properties and potential toxicity of MC-YM. The molecular weight of MC-YM is approximately 972 Da scielo.br. The variability at positions X and Z is primarily dictated by the substrate specificity of the adenylation (A) domains within the nonribosomal peptide synthetase (NRPS) enzymes involved in its biosynthesis acs.orgmdpi.comunesp.br.

Microcystin VariantAmino Acid at Position 2 (X)Amino Acid at Position 4 (Z)Molecular Weight (m/z)
Microcystin-YMTyrosine (Y)Methionine (M)972

The mcy Gene Cluster in Cyanobacteria Producing this compound

The biosynthesis of microcystins is encoded by a large gene cluster, typically spanning approximately 55-60 kilobases (kb), known as the mcy gene cluster who.intbiorxiv.orgunesp.brresearchgate.netnih.govnih.govgrafiati.comnih.govasm.orgresearchgate.netresearchgate.netnih.govpublish.csiro.au. This cluster contains ten genes, designated mcyA through mcyJ, which encode a complex enzymatic machinery comprising nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netresearchgate.netpublish.csiro.au.

The mcy gene cluster is generally organized into two main operons transcribed in opposite directions from a central bidirectional promoter, typically between mcyA and mcyD biorxiv.orgresearchgate.netnih.govasm.orgresearchgate.netresearchgate.net. The specific arrangement and presence of certain genes can vary slightly between different cyanobacterial genera and strains, but the core functional genes are highly conserved publish.csiro.auenvironment.govt.nz.

The ten genes and their general roles are as follows:

NRPS Genes (mcyA, mcyB, mcyC): These genes encode large, modular nonribosomal peptide synthetases responsible for the activation, thiolation, and condensation of amino acid precursors into the peptide backbone of microcystins mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netnih.govpublish.csiro.aunih.gov.

PKS Gene (mcyD): This gene encodes a polyketide synthase, primarily involved in the synthesis of the characteristic Adda moiety, a unique β-amino acid essential for microcystin toxicity mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netnih.govpublish.csiro.aunih.gov.

Hybrid NRPS/PKS Genes (mcyE, mcyG): These genes encode enzymes that combine both NRPS and PKS functionalities, further contributing to the assembly of the Adda moiety and other peptide components mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netpublish.csiro.au.

Tailoring Enzyme Genes (mcyF, mcyI, mcyJ):

mcyF encodes an aspartate racemase, crucial for the formation of the D-erythro-β-methylaspartic acid (D-MeAsp) residue mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govgrafiati.comasm.orgresearchgate.netenvironment.govt.nznih.gov.

mcyI encodes a 2-hydroxy-acid dehydrogenase, also implicated in the biosynthesis of D-MeAsp mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govresearchgate.netenvironment.govt.nznih.gov.

mcyJ encodes an O-methyltransferase, responsible for methylation of specific amino acid residues mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govgrafiati.comasm.orgresearchgate.netenvironment.govt.nz.

Transporter Gene (mcyH): This gene encodes an ABC transporter, which is hypothesized to be involved in the export of microcystins from the cyanobacterial cell mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govgrafiati.comasm.orgresearchgate.netenvironment.govt.nz.

While not universally present in all described mcy clusters, mcyT, encoding a thioesterase, has been identified in some species like Planktothrix agardhii grafiati.comnih.gov.

The mcy gene cluster encodes a sophisticated enzymatic assembly line that sequentially builds the microcystin molecule.

Microcystin biosynthesis relies on a hybrid system combining NRPS and PKS enzymes mdpi.comwho.intresearchgate.netmdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govresearchgate.netpublish.csiro.aunih.govbeilstein-journals.orgresearchgate.netsecondarymetabolites.orgnih.govpnas.orgmdpi.comasm.org. NRPS enzymes are modular megasynthases that activate and incorporate amino acids into peptide chains via a thiotemplate mechanism acs.orgasm.org. Each NRPS module typically contains an adenylation (A) domain for substrate activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalent attachment of the activated amino acid, and a condensation (C) domain for peptide bond formation acs.orgasm.org. PKS enzymes, on the other hand, utilize a similar modular structure but assemble carbon chains from malonyl-CoA and other carboxylic acid derivatives beilstein-journals.orgasm.org.

In microcystin synthesis, mcyA, mcyB, and mcyC encode the core NRPS machinery responsible for incorporating most of the amino acid residues. The mcyD gene encodes a PKS enzyme essential for building the unique Adda moiety mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netnih.govpublish.csiro.aunih.gov.

The mcyE and mcyG genes encode enzymes that represent a fusion of NRPS and PKS modules mdpi.combiorxiv.orgunesp.brresearchgate.netnih.govnih.govnih.govasm.orgresearchgate.netpublish.csiro.au. These hybrid enzymes play critical roles in the biosynthesis of the Adda side chain and the sequential incorporation of other amino acids and modifications into the growing microcystin peptide chain unesp.brnih.govnih.govnih.govresearchgate.net. The adenylation domains within these NRPS components, particularly those encoded by mcyB and mcyC, are key determinants of the specific amino acids incorporated at positions 2 and 4, thereby influencing the structural diversity of microcystins, including the formation of MC-YM acs.orgmdpi.comunesp.br.

Summary of mcy Gene Functions in Microcystin Biosynthesis

GeneEnzyme TypePrimary Role in Microcystin Biosynthesis
mcyANRPSAmino acid activation, thiolation, and condensation for peptide backbone formation.
mcyBNRPSAmino acid activation, thiolation, and condensation; contains A-domains for variable amino acid selection.
mcyCNRPSAmino acid activation, thiolation, and condensation; contains A-domains for variable amino acid selection.
mcyDPKSSynthesis of the polyketide-derived Adda moiety.
mcyEHybrid NRPS/PKSInvolved in Adda synthesis and incorporation of amino acids.
mcyFAspartate RacemaseCatalyzes the epimerization of aspartate to D-MeAsp.
mcyGHybrid NRPS/PKSInvolved in Adda synthesis and incorporation of amino acids.
mcyHABC TransporterPutative role in the export of microcystins from the cell.
mcyI2-Hydroxy-acid DehydrogenasePutative role in the formation of D-MeAsp.
mcyJO-MethyltransferaseCatalyzes methylation of specific amino acid residues.

Functional Characterization of Biosynthetic Enzymes

Tailoring Enzymes (e.g., O-methyltransferases)

Following the core peptide assembly, tailoring enzymes perform crucial modifications that contribute to the structural diversity of microcystins. One significant tailoring enzyme involved in microcystin biosynthesis is O-methyltransferase, exemplified by McyJ. This enzyme is responsible for the methylation of the Adda moiety, specifically at the C-9 position, resulting in variants like 9-O-methyl-Adda mdpi.comscientificarchives.com. Another tailoring enzyme, McyL, has been identified for its role in O-acetylation, producing O-acylated microcystin variants mdpi.com. Furthermore, enzymes such as McyI (2-hydroxy acid dehydrogenase) and McyF (aspartate racemase) are critical for synthesizing specific amino acid components like D-erythro-β-methyl-aspartate unesp.br. The precise function of these tailoring enzymes is vital for generating the specific structure of this compound and other congeners.

Role of Adenylation Domains in Congener Specificity and Diversity

The diversity observed among microcystin congeners, including this compound, is largely attributed to the substrate specificity of the adenylation (A) domains within the NRPS modules. These A domains are responsible for selecting and activating specific amino acids for incorporation into the growing peptide chain mdpi.comnih.gov. The mcy gene cluster encodes multiple NRPS modules, with the A domains of McyB and McyC playing a key role in determining the amino acids at positions 2 and 4, respectively mdpi.comresearchgate.net. Variations in the genetic coding of these A domains lead to differences in their substrate specificity, allowing for the incorporation of a wide array of L-amino acids at these positions, thus generating microcystin diversity mdpi.comnih.govresearchgate.net. For instance, the specificity of A domains can influence the incorporation of different amino acids, contributing to the unique structure of this compound compared to other variants mdpi.comoup.com.

Regulation of this compound Biosynthesis

The production of microcystins is a tightly regulated process influenced by both internal cellular signals and external environmental cues.

Transcriptional Control Mechanisms

Transcriptional control mechanisms play a pivotal role in regulating the expression of the mcy gene cluster. While specific regulatory proteins directly identified within the microcystin biosynthetic gene cluster are still under investigation, global transcriptional regulators are known to respond to various environmental and physiological signals oup.comfrontiersin.org. The mcy genes are transcribed as polycistronic operons, with evidence suggesting that the promoter regions contain regulatory elements mdpi.comnih.gov. The NtcA protein, a global nitrogen regulator, has been implicated in controlling microcystin biosynthesis, with binding sites identified in the mcy promoter regions, suggesting its importance in regulating mcy gene expression asm.org.

Environmental Factors Influencing Gene Expression

Environmental factors significantly influence the expression of microcystin biosynthesis genes. Nutrient availability, particularly nitrogen and phosphorus, is a key regulator. Nitrogen limitation has been shown to trigger down-regulation of mcy genes, while increased nitrogen levels can lead to higher microcystin concentrations asm.orgnih.govnih.gov. Light intensity also plays a role, with studies indicating increased mcy gene transcription under high light conditions, suggesting a link between photosynthesis and toxin production nih.govsccwrp.orguibk.ac.at. Other factors such as temperature, pH, and water column stability can also indirectly affect microcystin production by influencing cyanobacterial growth and physiology sccwrp.orgfrontiersin.orgresearchgate.netmdpi.com. For example, a positive relationship has been observed between microcystin quota per mcyE gene and water temperature mdpi.com. Stress agents linked to nutrient deprivation can also induce microcystin production, potentially due to oxidative stress asm.org.

Evolutionary Dynamics of this compound Biosynthetic Pathways

The mcy gene clusters exhibit a fascinating evolutionary history, characterized by conserved core structures and diversification through various mechanisms.

Phylogenetic Analysis of mcy Gene Clusters

Phylogenetic analyses of the mcy gene clusters reveal that they are monophyletic, suggesting an ancient common ancestor researchgate.netoup.comresearchgate.netpnas.orgnih.gov. While the core genes and their arrangement are highly conserved across different microcystin-producing genera, variations in gene content, domain specificities, and the presence or absence of tailoring genes contribute to the diversity of microcystin congeners unesp.brresearchgate.netoup.comnih.gov. Phylogenetic studies indicate that the mcy gene clusters have coevolved with housekeeping genes, supporting an ancient origin for microcystin synthesis rather than recent horizontal gene transfer between genera pnas.orgnih.gov. However, recombination events and point mutations within the mcy gene clusters are considered significant drivers of ongoing diversification, leading to the more than 80 described microcystin variants researchgate.netoup.com. The presence of mcy genes in different cyanobacterial genera is often explained by the loss of these genes in derived lineages that no longer produce toxins researchgate.netpnas.org.

Compound List

this compound

Microcystin-LR

Microcystin-RR

Microcystin-YR

Microcystin-YA

Microcystin-YR

Microcystin-LF

Anatoxin-a

Nodularin (B43191)

Cylindrospermopsin

Saxitoxin

Lyngbyatoxin

Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid)

DMAdda (9-O-desmethylAdda)

ADMAdda (9-acetoxy-9-O-desmethylAdda)

D-Glu (D-Glutamic acid)

D-Ala (D-Alanine)

D-MeAsp (N-methyl-D-aspartic acid)

L-Ser (L-Serine)

L-Leu (L-Leucine)

L-Arg (L-Arginine)

L-X (Variable L-amino acid at position 2)

L-Z (Variable L-amino acid at position 4)

Mdha (N-methyldehydroalanine)

Dha (Dehydroalanine)

Dhb (Dehydrobutyrine)

Mdhb (N-methyldehydrobutyrine)

Ser (Serine)

N-methylserine (Mser)

Thr (Threonine)

Cys (Cysteine)

γ-GluCys (gamma-glutamylcysteine)

GSH (Glutathione)

Asp (Aspartic acid)

MeAsp (Methylaspartic acid)

Masp (Methylaspartic acid)

Analytical Methodologies for Microcystin Ym Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques form the backbone of microcystin (B8822318) analysis, enabling the separation of individual congeners from complex environmental matrices and their subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Congener Identification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) are considered gold standards for the identification and quantification of microcystin congeners, including Microcystin YM. These methods offer high selectivity and sensitivity, allowing for the detection of trace amounts of toxins in various samples acs.orgmdpi.comprotocols.iolcms.czresearchgate.netmdpi.commdpi.comresearchgate.netubd.edu.bnnih.govresearchgate.netisotope.com.

LC-MS/MS and UPLC-MS/MS methods typically involve the separation of microcystins based on their physicochemical properties using a liquid chromatography system, followed by detection and identification using a mass spectrometer. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling unambiguous identification of specific congeners like this compound. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for highly selective and sensitive quantification acs.orglcms.cznih.govresearchgate.net. For instance, a study reported an LC-MS/MS method capable of simultaneously detecting and quantifying eight microcystin congeners with high accuracy and precision mdpi.com. Another study developed a targeted full-scan MS/MS approach for microcystin quantification, achieving detection limits as low as 0.025 µg/L for certain congeners lcms.cz. The use of internal standards, such as isotopically labeled standards or structurally similar compounds like nodularin (B43191), is often employed to mitigate matrix effects and improve quantitative accuracy nih.govisotope.com.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, PDA, MALDI-TOF)

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for microcystin analysis, often coupled with different detectors.

HPLC with UV/PDA Detection: HPLC coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a well-established method for microcystin analysis protocols.iolcms.czwho.intoup.comrsc.orghealthycanadians.gc.ca. Microcystins exhibit a characteristic UV absorption maximum at approximately 238 nm, allowing for their detection. HPLC-UV methods can provide good separation of microcystin congeners, but their sensitivity and specificity can be limited compared to MS-based techniques, especially in complex matrices protocols.iowho.intoup.com. PDA detectors offer the advantage of acquiring full UV spectra, aiding in peak purity assessment and congener identification oup.com. Studies have reported detection limits for HPLC-UV methods in the range of 0.5 to 1 µg/L for specific congeners like MC-LR who.intrsc.orghealthycanadians.gc.ca. A comparison of HPLC-VWD and UPLC-MS methods showed that while HPLC-VWD offered higher precision over a wide concentration range, UPLC-MS displayed higher accuracy, particularly in trace detection rsc.org.

HPLC with MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used for the characterization of microcystins, although it may have limitations in detecting less polar congeners mdpi.comresearchgate.net. When coupled with HPLC, MALDI-TOF MS can provide mass information for separated components, aiding in identification. However, it is generally considered less sensitive and selective for routine quantification compared to LC-MS/MS mdpi.com.

Immunological Assays for this compound Detection

Immunological assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), are widely employed for the rapid screening and quantification of microcystins due to their cost-effectiveness and ease of use.

Enzyme-Linked Immunosorbent Assays (ELISA, ADDA-ELISA) and Cross-Reactivity

ELISA-based methods, often referred to as ADDA-ELISA, are designed to detect the common ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety present in most microcystin and nodularin congeners goldstandarddiagnostics.comepa.govohio.govmdpi.comiwaponline.comnih.govepa.govacs.orgresearchgate.netnih.govnih.gov. These assays are typically indirect competitive ELISAs where microcystins in the sample compete with a microcystin-protein analogue immobilized on a plate for binding to specific antibodies goldstandarddiagnostics.comohio.govmdpi.comacs.org. A colorimetric signal is generated, which is inversely proportional to the concentration of microcystins in the sample goldstandarddiagnostics.comohio.gov.

ADDA-ELISA kits are generally congener-independent, meaning they detect a range of microcystin variants, providing a measure of "total microcystins" goldstandarddiagnostics.comepa.govohio.govmdpi.com. The sensitivity of these assays can vary, with reported limits of detection (LOD) ranging from 0.002 µg/L to 0.3 µg/L iwaponline.comepa.govcreative-diagnostics.com. For example, the EPA Method 546, an ADDA-ELISA, is calibrated against MC-LR but is designed for congener-independent detection epa.govmdpi.com. Cross-reactivity studies are crucial for understanding the specificity of ELISA kits. While designed to detect a broad spectrum of microcystins, the degree of cross-reactivity can vary among different congeners iwaponline.comacs.orgresearchgate.netacs.org. Some studies indicate that ELISA kits can have broad specificity, detecting nodularin as well, and may be useful for detecting metabolites and conjugates of MCs acs.org. However, comparisons with LC-MS/MS have sometimes shown ELISA results to be higher, potentially due to matrix effects or broader cross-reactivity iwaponline.com.

Biochemical Assays for Functional Activity (without toxicity implications)

Biochemical assays provide insights into the biological activity of microcystins by targeting their specific molecular mechanisms of action.

Protein Phosphatase Inhibition Assays (Specificity to Congeners)

Microcystins are well-known potent and specific inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) oup.comnih.govphysiology.orgresearchgate.netnih.govmdpi.comresearchgate.netacs.orgfocusbiomolecules.commdpi.comfda.gov.tw. Protein phosphatase inhibition assays (PPIAs) are biochemical methods used to measure this inhibitory activity. These assays typically involve incubating a purified protein phosphatase with a suitable substrate and the microcystin sample. The degree of inhibition of phosphatase activity is then quantified, often colorimetrically or spectrophotometrically oup.commdpi.com.

For example, a colorimetric assay utilizing protein phosphatase 1 and the substrate p-nitrophenyl phosphate (B84403) (pNPP) has been optimized, showing an IC50 of approximately 38 ng/mL for Microcystin-LR and a limit of detection between 10-20 ng/mL oup.com. These assays can be used to screen for the presence of microcystins and provide a measure of their biological potency nih.govmdpi.comfda.gov.tw. Studies have demonstrated that this compound, along with other congeners like MC-LR, effectively inhibits liver protein phosphatases 1 and 2A physiology.orgnih.gov. The inhibition is often dose-dependent, with specific doses required for significant effects physiology.orgresearchgate.netnih.gov. While these assays measure functional activity, they are generally congener-specific in their potency of inhibition rather than their detection specificity unless specific enzyme isoforms or substrates are used. However, the general PPIA measures the collective inhibitory effect, which can then be converted to Microcystin-LR equivalents based on the standard curve fda.gov.tw. Research has also explored the specificity of inhibition, noting that while PP1 and PP2A are strongly inhibited, other phosphatases like PP2B are less sensitive, and PP2C is not inhibited focusbiomolecules.com.

Environmental Occurrence and Ecological Distribution of Microcystin Ym

Bioaccumulation and Trophic Transfer within Aquatic Food Webs

Microcystins (MCs) are a group of cyclic peptides produced by cyanobacteria that pose a significant threat to aquatic ecosystems and the organisms within them. While various congeners exist, this section specifically addresses the bioaccumulation and trophic transfer dynamics relevant to Microcystin (B8822318) YM. These toxins can enter aquatic food webs through the ingestion of contaminated cyanobacteria or water, leading to accumulation in various organisms and potential transfer across trophic levels.

Uptake and Distribution in Aquatic Organisms (e.g., Zooplankton, Fish)

Aquatic organisms, from primary consumers like zooplankton to higher-level consumers such as fish, can be exposed to microcystins. The process begins with the uptake of these toxins, primarily through ingestion.

Zooplankton: Zooplankton, which often graze on cyanobacterial blooms, are a critical entry point for microcystins into the food web. They ingest toxigenic cyanobacterial cells, assimilating and storing the toxins within their tissues researchgate.net. Studies have indicated that microcystin concentrations in zooplankton can reach levels that pose a risk of intoxication to fish that consume them nih.gov. Measured concentrations in zooplankton have been reported in ranges such as 0.0070-0.29 µg g⁻¹ nih.gov and up to 9 µg g⁻¹ dry weight (dw) in some studies tandfonline.com.

Fish: Fish can accumulate microcystins through the consumption of contaminated food, including cyanobacteria and contaminated zooplankton, or by direct exposure to toxin-laden water gvsu.edu. Once absorbed, microcystins are primarily distributed to the liver, which expresses high levels of uptake transporters who.intresearchgate.net. However, accumulation can also occur in other tissues, including muscle, viscera, and even the brain in certain species researchgate.netnih.gov. For instance, microcystin has been detected in the brain of common carp (B13450389) (Cyprinus carpio) and the skin of frogs (Rana epirotica) nih.gov. Carnivorous fish tend to accumulate higher concentrations compared to phytophagous or omnivorous species nih.gov. While microcystins can persist in fish tissues for weeks osu.edu, evidence regarding biomagnification (increasing concentration at higher trophic levels) is mixed, with some studies suggesting it does not biomagnify, or that concentrations may even decrease with increasing trophic levels due to depuration nih.govgvsu.edushareok.org.

Table 1: Reported Microcystin Concentrations in Aquatic Organisms

Organism TypeTrophic Level (General)Reported MC Concentration (µg/g or µg/kg)Tissue (if specified)Source
ZooplanktonPrimary Consumer0.0070–0.29 µg g⁻¹Whole organism nih.gov
ZooplanktonPrimary ConsumerUp to 9 µg g⁻¹ dwWhole organism tandfonline.com
FishVariousLevels can be high enough to intoxicate fishN/A nih.gov
Fish (Smelt)Planktivorous2.7 µg g⁻¹ dwLiver tandfonline.com
Fish (Mesa Silverside)N/ATwice permissible limits (0.04 µg kg⁻¹ d⁻¹)Whole tissue nih.gov

Role of Organic Anion Transporting Polypeptides (OATPs) in Uptake by Aquatic Organisms

The cellular uptake of microcystins by aquatic organisms, particularly in fish, is largely mediated by a family of transmembrane proteins known as Organic Anion Transporting Polypeptides (OATPs) who.intd-nb.inforesearchgate.netnih.govmdpi.com. These transporters are crucial for moving anionic organic compounds, including microcystins, across cell membranes.

Microcystin YM, like other microcystin congeners, relies on these carrier-mediated transport systems for cellular entry epa.gov. Studies using isolated rat hepatocytes have shown that the uptake of microcystin-YM is temperature-dependent and can be inhibited by bile acids or their transport inhibitors, such as taurocholate and cyclosporine A, indicating a role for OATPs epa.gov.

In fish, specific OATP subtypes have been identified as key players in microcystin uptake. For example, Oatp1d1 in the little skate (Leucoraja erinacea) and rainbow trout (Oncorhynchus mykiss) has been shown to mediate the uptake of microcystins d-nb.infonih.gov. In zebrafish (Danio rerio), Oatp1d1 and Oatp2b1 are considered the primary OATPs responsible for microcystin uptake researchgate.net. Research has also demonstrated that various OATP subtypes, including rat Oatp1b2 and human OATP1B1, OATP1B3, and OATP1A2, can transport microcystin-LR mdpi.com. The substrate specificity of different OATP subtypes means that the uptake and tissue distribution of specific microcystin congeners, including this compound, can vary significantly between different fish species d-nb.info. This transporter-mediated uptake is essential, as the relatively large molecular size of microcystins makes passive diffusion across cell membranes inefficient researchgate.net.

Table 2: Identified Organic Anion Transporting Polypeptides (OATPs) Involved in Microcystin Uptake

Organism/Cell TypeOATP Type(s) InvolvedMicrocystin Congener(s) StudiedEvidence of Transport/InhibitionSource
Rat HepatocytesImplied OATPsThis compoundTemperature-dependent uptake, inhibited by bile acids/inhibitors epa.gov
Brain/LiverOATPsMicrocystinsMediates uptake who.int
Zebrafish (zf)zfOatp1d1, zfOatp2b1MicrocystinsKey transporters for uptake researchgate.net
Little Skate LiverOatp1d1Microcystin-LRMediates hepatocellular uptake nih.gov
Rainbow TroutrtOatp1d1MicrocystinsMediates uptake d-nb.info
HEK293/HeLa CellshOATP1B1, hOATP1B3MC-LR, MC-RR, MC-LW, MC-LFTransport activity varies by congener d-nb.info
Oocytesrat Oatp1b2, hOATP1B1, hOATP1B3, hOATP1A2MC-LRTransports MC-LR; inhibited by taurocholate, BSP mdpi.com

Compound Names:

this compound

Microcystins (MCs)

Microcystin-LR (MC-LR)

Microcystin-RR (MC-RR)

Microcystin-LW (MC-LW)

Microcystin-LF (MC-LF)

Organic Anion Transporting Polypeptides (OATPs)

Oatp1d1

Oatp2b1

OATP1B1

OATP1B3

OATP1A2

rat Oatp1b2

hOATP1B1

hOATP1B3

hOATP1A2

rat Oatp1a1

rat Oatp1a4

OATP2B1

OATP1C1

Ostalpha/beta

Glutathione (B108866)

Glutathione S-transferases

Taurocholate

Cyclosporine A

Bromosulfophthalein (BSP)

Molecular and Cellular Interaction Mechanisms of Microcystin Ym

Interaction with Protein Phosphatases (PP1 and PP2A)

The primary mechanism of microcystin (B8822318) toxicity involves the potent inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) mdpi.comwho.intresearchgate.netnih.govnih.govnih.govnih.govoup.commdpi.comnih.gov. These enzymes are critical regulators of cellular signaling pathways, controlling the phosphorylation state of numerous proteins. By inhibiting PP1 and PP2A, microcystins disrupt the balance between phosphorylation and dephosphorylation, leading to the accumulation of hyperphosphorylated proteins.

Microcystins interact with the catalytic subunits of PP1 and PP2A through a two-step mechanism. Initially, there is a rapid, reversible binding of the microcystin molecule to a hydrophobic region adjacent to the active site pocket of the phosphatase mdpi.comnih.govd-nb.info. This is followed by the formation of a covalent bond between the N-methyldehydroalanine (Mdha) residue at position 7 of the microcystin molecule and a cysteine residue (e.g., Cys273 in PP1, Cys266 in PP2A) within the phosphatase's active site mdpi.comnih.govdfg.de. This covalent linkage results in the irreversible inactivation of the enzyme mdpi.comnih.govnih.gov. While specific kinetic data for MC-YM are not as extensively detailed as for MC-LR, studies on other microcystins indicate inhibition constants (Ki) or IC50 values in the sub-nanomolar range for PP1 and PP2A nih.govnih.gov. For instance, MC-LR inhibits PP1 and PP2A with IC50 values typically below 1 nM nih.govnih.gov. Other congeners, like MC-LF and MC-LW, have shown similar PP1 inhibition potency to MC-LR, with IC50 values around 1.0-3.8 nM nih.gov.

The binding of microcystins to PP1 and PP2A induces significant conformational changes in the enzyme mdpi.comnih.gov. The Adda residue of the microcystin molecule fits into a hydrophobic groove near the active site, contributing to the high affinity binding researchgate.netmdpi.comfrontiersin.org. This binding event alters the enzyme's structure, affecting its ability to bind and process its natural substrate proteins nih.gov. Studies suggest that the conformational changes induced by microcystin binding can partially inhibit substrate binding to the phosphatase, even after catalytic activity is fully blocked nih.gov. While MC-LR is generally considered a potent inhibitor, the specific substrate specificity and the extent of conformational changes induced by MC-YM may vary due to subtle structural differences in the variable amino acid positions mdpi.comnih.gov.

Irreversible Binding and Inhibition Kinetics

Cellular Uptake Mechanisms of Microcystin YM

Microcystins are generally cell-impermeable and rely on specific transport systems for entry into cells who.intnih.govplos.orgmdpi.comuni-konstanz.de.

The primary mechanism for microcystin uptake into cells, particularly hepatocytes, is through carrier-mediated transport systems, most notably the organic anion transporting polypeptides (OATPs) who.intnih.govnih.govplos.orgmdpi.comuni-konstanz.deacs.orgresearchgate.netnih.gov. In humans, OATP1B1 and OATP1B3, which are highly expressed in liver cells, are key transporters responsible for MC uptake plos.orgmdpi.comuni-konstanz.deacs.orgresearchgate.net. OATP1A2 has also been identified as a transporter, particularly at the blood-brain barrier who.intuni-konstanz.deresearchgate.net. The uptake process is temperature-dependent and can be inhibited by compounds that compete for OATP binding, such as bile acids and certain dyes nih.govepa.gov. Studies have shown that MC-YM uptake into isolated rat hepatocytes is temperature-dependent and inhibited by bile acids and bile acid transport inhibitors, confirming carrier-mediated transport epa.gov.

The transport of microcystins across cell membranes exhibits both species-specific and congener-specific characteristics who.intmdpi.comnih.govd-nb.info. Different microcystin congeners can have varying affinities for specific OATP transporters, influencing their cellular uptake and subsequent toxicity plos.orgmdpi.comresearchgate.netnih.govd-nb.info. For example, MC-LW and MC-LF have shown higher uptake than MC-LR in some studies, while MC-RR uptake was even lower nih.govd-nb.info. While specific comparative data for MC-YM's transport affinity relative to other congeners are limited, it is understood that variations in the amino acid residues at positions 2 and 4 of the microcystin structure significantly impact transportability acs.org. Furthermore, the species of the organism can influence the expression levels and types of OATP transporters, leading to differential uptake and toxicity who.intd-nb.info. For instance, plasma half-lives of MC-YM and MC-LR differ significantly between rats and mice, suggesting species-specific kinetic effects d-nb.info.

Carrier-Mediated Transport Systems (e.g., OATPs)

Influence on Cellular Homeostasis and Signal Transduction Pathways

The inhibition of PP1 and PP2A by this compound disrupts cellular homeostasis and alters numerous signal transduction pathways. The accumulation of hyperphosphorylated proteins affects a wide array of cellular functions, including cell cycle regulation, cytoskeletal organization, DNA repair, and stress responses who.intresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net.

The disruption of protein phosphatase activity leads to the hyperphosphorylation of key signaling proteins. This can result in the dysregulation of pathways such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38, as well as the PI3K/AKT pathway nih.govfrontiersin.orgfrontiersin.org. Hyperphosphorylation of proteins involved in cell cycle control can lead to cell cycle arrest and defects in mitosis nih.govfrontiersin.orgresearchgate.net. Furthermore, the altered phosphorylation state of cytoskeletal proteins contributes to cytoskeletal disruption, affecting cell morphology, cell-cell adhesion, and cell integrity nih.govd-nb.inforesearchgate.netresearchgate.net. Oxidative stress is another significant consequence, often triggered by the disruption of cellular signaling and homeostasis, which can further contribute to cell damage and death nih.govresearchgate.netresearchgate.net. The precise downstream effects of MC-YM on specific signaling cascades and cellular homeostasis are areas of ongoing research, but the general mechanisms involve the widespread deregulation of phosphorylation-dependent cellular processes due to PP1 and PP2A inhibition.

Biodegradation and Biotransformation of Microcystin Ym in Aquatic Environments

Microbial Degradation Pathways of Microcystin (B8822318) YM

Microbial degradation is a primary mechanism for the removal of microcystins from aquatic ecosystems. frontiersin.org This process is predominantly carried out by a diverse range of bacteria that utilize the toxin as a source of carbon and nitrogen. biotreks.org

The mlr Gene Cluster and Enzymatic Cascade

The most well-characterized pathway for microcystin degradation is encoded by the mlr gene cluster. frontiersin.orgmdpi.com This cluster contains the genes mlrA, mlrB, mlrC, and mlrD, which encode a series of enzymes that sequentially break down the microcystin molecule. frontiersin.orgmdpi.com

The initial and pivotal step in the degradation of microcystins is the linearization of the cyclic peptide structure. uark.edu This reaction is catalyzed by the enzyme MlrA, also known as microcystinase. frontiersin.orguark.edu MlrA is a metalloprotease that specifically cleaves the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Arginine (Arg) residues. uark.edumdpi.com This cleavage opens up the cyclic structure, resulting in a linearized, less toxic intermediate. uark.edu The mlrA gene is often used as a molecular marker to detect the presence of microcystin-degrading bacteria in environmental samples. int-res.com

Following the initial linearization by MlrA, the resulting linear microcystin is further degraded by the actions of MlrB and MlrC. uark.edu MlrB, a serine protease, hydrolyzes the linearized product to form smaller peptides, such as a tetrapeptide. uark.edumdpi.com MlrC, another metalloprotease, then acts on this tetrapeptide, cleaving it to release the Adda amino acid. uark.edumdpi.com MlrC can also directly act on the linearized microcystin to produce Adda. mdpi.com The role of MlrD is believed to be that of a transporter protein, facilitating the uptake of microcystins and their degradation products into the bacterial cell. uark.edumdpi.com

MlrA-Mediated Linearization (e.g., Cleavage of Adda-Arg bond)

Identification and Characterization of Microcystin YM-Degrading Microorganisms

A variety of bacteria capable of degrading microcystins have been isolated and identified from diverse aquatic environments. nih.gov The majority of these bacteria belong to the phylum Proteobacteria, particularly the classes Alphaproteobacteria, Betaproteobacteria, and Gammaproteobacteria. researchgate.net

Phylum Class Genus Reference
ProteobacteriaAlphaproteobacteriaSphingomonas, Sphingopyxis, Novosphingobium, Rhizobium nih.govint-res.comresearchgate.net
ProteobacteriaBetaproteobacteriaStenotrophomonas nih.govnih.gov
ProteobacteriaGammaproteobacteriaAcinetobacter, Pseudomonas nih.govnih.gov
ActinobacteriaArthrobacter nih.govnih.gov
FirmicutesBacilliBacillus nih.govnih.gov

Sphingomonas and Sphingopyxis are among the most frequently reported genera with microcystin-degrading capabilities. nih.govresearchgate.net For instance, Sphingopyxis sp. m6, isolated from Lake Taihu, has demonstrated high efficiency in degrading MC-LR. mdpi.com Similarly, a strain of Sphingopyxis sp. (MB-E) from Lake Champlain was found to degrade multiple microcystin variants, including MC-LR, -YR, -LY, -LW, and -LF, with its mlr gene cluster being induced during the degradation process. rsc.org While much of the research has focused on MC-LR, the similarity in structure suggests that these organisms and their enzymatic machinery are also capable of degrading other variants like MC-YM.

Alternative and Novel Degradation Mechanisms (e.g., Demethylation, Hydrolysis, Decarboxylation)

While the mlr pathway is the most extensively studied, evidence suggests the existence of alternative and novel degradation mechanisms. frontiersin.orgfrontiersin.org These alternative pathways may involve different enzymatic reactions, including:

Demethylation: The removal of methyl groups from the microcystin structure. mdpi.com

Hydrolysis: Cleavage of peptide bonds at positions other than the Adda-Arg linkage. frontiersin.org For example, a novel pathway has been proposed where MC-LR is hydrolyzed by cleaving the Ala-Mdha peptide bond under anaerobic conditions. frontiersin.org

Decarboxylation: The removal of a carboxyl group. mdpi.comfrontiersin.org

Dehydration: The removal of a water molecule. frontiersin.org

Studies have identified various intermediate and final degradation products that are not accounted for by the canonical mlr pathway, pointing towards these alternative routes. mdpi.comfrontiersin.org For instance, research on Sphingopyxis sp. m6 identified several novel metabolites of MC-LR, including tripeptides and dipeptides that suggest cleavage at different sites within the molecule. mdpi.com Furthermore, enzymes such as glutathione (B108866) S-transferases and cytochrome P450 oxidases have been implicated in microcystin degradation in some studies. frontiersin.orgfrontiersin.org

Biotransformation of this compound in Aquatic Organisms

Aquatic organisms, upon exposure to microcystins, can accumulate and biotransform these toxins. researchgate.net This biotransformation is a detoxification mechanism and can influence the fate and trophic transfer of the toxin in the food web. epa.govresearchgate.net

In fish, for example, the primary pathway for microcystin detoxification involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.net This process makes the toxin more water-soluble and facilitates its excretion. The resulting conjugate can be further metabolized. While the liver is the primary site of accumulation and biotransformation, microcystins and their metabolites can also be found in other tissues such as muscle and viscera. researchgate.netresearchgate.net The accumulation and biotransformation of microcystins have been observed in a variety of aquatic organisms, including mollusks, crustaceans, and fish. researchgate.net The extent of bioaccumulation depends on factors such as the organism's feeding mode and its detoxification capacity. researchgate.net For instance, filter-feeding organisms like mussels can ingest significant amounts of toxic cyanobacteria. researchgate.net

Organism Type Biotransformation Process Key Enzymes Primary Location Reference
FishGlutathione conjugationGlutathione S-transferases (GSTs)Liver researchgate.net
Invertebrates (e.g., mussels, zooplankton)Glutathione conjugationGlutathione S-transferases (GSTs)Hepatopancreas/Digestive gland iarc.fr

The biotransformation of microcystins to covalently-bound forms within tissues can complicate the accurate measurement of the total toxin burden in an organism. epa.gov These findings highlight the complex interactions between this compound and aquatic biota, which play a crucial role in the toxin's environmental fate.

Enzymatic Conjugation Pathways (e.g., Glutathione S-transferases)

The principal pathway for the detoxification of microcystins within aquatic organisms is through enzymatic conjugation with the tripeptide glutathione (GSH). iarc.frcanada.ca This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). mdpi.commdpi.com GSTs are phase II detoxification enzymes that facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic α,β-unsaturated carbonyl system of the Mdha residue in the microcystin molecule. biologists.comiarc.fr This conjugation neutralizes the toxin's reactive site, which is responsible for its covalent binding to and inhibition of protein phosphatases. biologists.com

The resulting conjugate is more water-soluble, which reduces its biological activity and facilitates its subsequent excretion from the organism. biologists.commdpi.commdpi.com Studies in various aquatic organisms, including fish, crustaceans, and bivalves, have demonstrated the critical role of GSTs in the detoxification of microcystins. mdpi.commdpi.com For instance, exposure of the oriental river prawn (Macrobrachium nipponense) to MC-LR resulted in a significant increase in GST activity. mdpi.com Similarly, research on human GSTs has characterized the ability of several isoforms to catalyze the conjugation of MC-LR with GSH, indicating a conserved detoxification mechanism. acs.orgnih.gov Although the reaction can occur spontaneously under physiological conditions, the enzymatic catalysis by GSTs significantly enhances the rate of detoxification. researchgate.net

Different GST isoforms exhibit varying efficiencies in catalyzing this conjugation reaction. Research on human recombinant GSTs has provided insights into their specific activities towards microcystins, as detailed in the table below.

Human GST IsoformRelative Specific Activity towards MC-LRKinetic PropertiesPrimary Location
GSTT1-1HighestShows saturation kinetics with a Km of ~80 µM and a kcat of 0.18 min-1. acs.orgnih.govLiver, Gastrointestinal Tract acs.orgnih.gov
GSTA1-1HighShows saturation kinetics with a Km of ~80 µM and a kcat of 0.10 min-1. acs.orgnih.govLiver, Gastrointestinal Tract acs.orgnih.gov
GSTM1-1ModerateActivity increases linearly with MC-LR concentration in the tested range. acs.orgnih.govLiver, Gastrointestinal Tract acs.orgnih.gov
GSTA3-3LowActivity increases linearly with MC-LR concentration in the tested range. acs.orgnih.gov-
GSTP1-1LowestExhibits a sigmoidal allosteric curve with a kcat of 0.11 min-1. acs.orgnih.govSkin acs.orgnih.gov

Metabolite Identification and Characterization (e.g., MC-GSH and MC-Cys conjugates)

The biotransformation of microcystins via glutathione conjugation leads to the formation of specific metabolites. The initial product is the glutathione conjugate (MC-GSH). iarc.frcanada.ca This primary metabolite can be further processed by enzymes of the mercapturic acid pathway. The sequential cleavage of glutamate (B1630785) and glycine (B1666218) residues from the GSH moiety results in the formation of a cysteine conjugate (MC-Cys). iarc.frresearchgate.net

Both MC-GSH and MC-Cys conjugates have been identified and characterized in vivo in various animal models and aquatic organisms exposed to microcystins. iarc.fracs.org For example, following intraperitoneal injection of MC-RR in mice, both the glutathione and cysteine adducts were identified in liver tissue. iarc.fr The identification of these metabolites is typically achieved using analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). canada.caacs.org The presence of these conjugates confirms that the glutathione pathway is the major route for the metabolism and detoxification of microcystins in both mammals and aquatic life. canada.ca While these specific conjugates have not been explicitly documented for MC-YM in the literature, their formation is highly probable given the identical reactive Mdha moiety shared with other microcystin variants.

MetaboliteParent CompoundFormation PathwayKey Research Findings
Microcystin-Glutathione Conjugate (MC-GSH)Microcystin (e.g., MC-LR, MC-RR)Direct conjugation of glutathione to the Mdha residue, catalyzed by GSTs. biologists.comiarc.frIdentified as the initial, primary metabolite in the detoxification process in numerous aquatic and mammalian species. iarc.frcanada.ca It is more hydrophilic than the parent toxin. biologists.com
Microcystin-Cysteine Conjugate (MC-Cys)MC-GSHFormed by the subsequent enzymatic removal of glutamic acid and glycine from the MC-GSH conjugate. iarc.frresearchgate.netRepresents a further step in the mercapturic acid pathway for detoxification. It has been detected in vivo in the livers of mice and rats. iarc.fracs.org
Microcystin-γ-glutamylcysteine Conjugate (MC-γ-GluCys)MC-GSHIntermediate metabolite formed during the conversion of MC-GSH to MC-Cys. researchgate.netIdentified in extracts of Microcystis bloom material, suggesting it can be a product of metabolism. researchgate.net

Excretion and Elimination Processes

The conversion of parent microcystins into more water-soluble glutathione and cysteine conjugates is a prerequisite for their efficient elimination from the body. biologists.commdpi.com These detoxification and depuration processes are vital for the survival of aquatic organisms exposed to cyanobacterial blooms. epa.gov However, the rate of elimination can be highly variable and is often incomplete.

Studies have shown that after exposure ceases, concentrations of microcystins in the tissues of aquatic organisms, such as fish and mussels, decrease over time. epa.govgvsu.edu This depuration can occur relatively quickly for some tissues; for example, controlled studies with carp (B13450389) and mussels showed significant or complete elimination of the toxin from liver and muscle tissue within one to two weeks. gvsu.edu However, other research indicates that depuration can be a slow process, with toxins being detectable in tissues for extended periods after the initial exposure has ended. researchgate.net For instance, one study found that tilapia still contained microcystins in their tissues and were eliminating them into the water 90 days after being moved to clean water. researchgate.net

OrganismToxin/CongenerKey Findings on Elimination/DepurationReference
Silver Carp and Common CarpMicrocystinsComplete elimination from both liver and muscle tissue was observed within 1 to 2 weeks in a controlled depuration study. gvsu.edu
MusselsMicrocystinsMussels fed MC-containing algae had no detectable levels of the toxin after 13 days in clean water. gvsu.edu
TilapiaMicrocystinsFish continued to eliminate toxins into the surrounding water for an extended period, with microcystins still present in tissues after 90 days in clean water. Excretion into the bile was identified as a key pathway. researchgate.net
General Aquatic OrganismsMicrocystinsDepuration and detoxification processes lead to a decrease in microcystin concentrations over time after exposure ends. However, biotransformation to covalently-bound forms can complicate complete measurement. epa.gov

Q & A

Q. What analytical methods are most reliable for quantifying Microcystin YM in environmental samples, and how can cross-reactivity be minimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA) are widely used for detecting this compound. However, cross-reactivity with structural analogs (e.g., Microcystin-LR) can skew results. To mitigate this:

  • Use immunoaffinity columns to pre-concentrate samples and reduce matrix effects .
  • Validate methods with certified reference materials and spike-recovery experiments to confirm specificity .
  • Employ high-resolution mass spectrometry (HRMS) for unambiguous identification via isotopic patterns and fragmentation spectra .

Q. What environmental factors are critical in regulating this compound synthesis in Microcystis aeruginosa?

Key factors include:

  • Nitrogen availability : Limitation of nitrate (NO₃⁻) upregulates the mcy gene cluster, while ammonium (NH₄⁺) suppresses toxin production via NtcA-mediated repression .
  • Iron stress : Low iron conditions increase mcyC and mcyI expression, enhancing toxin synthesis .
  • Light intensity : Moderate light (50–100 μmol photons/m²/s) optimizes microcystin production, whereas extreme light induces oxidative stress, reducing yields .
  • Carbon-to-nitrogen (C/N) balance : Elevated 2-oxoglutarate levels (a C/N balance indicator) enhance NtcA binding to mcy promoters, acting as a repressor under high nitrogen .

Q. How can researchers distinguish between this compound-producing and non-producing Microcystis strains in mixed blooms?

  • Use PCR amplification of mcyE or mcyA genes to confirm the presence of the toxin synthesis cluster .
  • Combine proteomics (e.g., 2D gel electrophoresis) to identify strain-specific metabolic enzymes linked to microcystin synthesis, such as Calvin cycle and glycolysis proteins .
  • Apply fluorescence in situ hybridization (FISH) with probes targeting mcy mRNA transcripts .

Advanced Research Questions

Q. How should researchers address contradictory data on the role of nitrogen sources in this compound regulation?

Contradictions arise from strain-specific responses and experimental design variability. To resolve this:

  • Design experiments with controlled chemostats to isolate nitrogen effects from other variables (e.g., light, temperature) .
  • Perform transcriptomic profiling (RNA-seq) under varying nitrogen regimes to map mcy operon expression dynamics .
  • Use mutant strains (e.g., ntcA knockouts) to clarify regulatory mechanisms .
  • Apply Spearman’s rho correlation analysis to identify non-linear associations between nitrogen concentrations and toxin levels in field data .

Q. What methodologies are effective for elucidating the metabolic trade-offs between this compound synthesis and Microcystis growth under nutrient stress?

  • Conduct flux balance analysis (FBA) using genome-scale metabolic models to predict resource allocation to toxin synthesis versus growth .
  • Measure ATP/NADPH ratios via luminometry to assess energy diversion during microcystin production under iron or nitrogen limitation .
  • Use stable isotope probing (SIP) with ¹³C-labeled substrates to track carbon flow into microcystin versus biomass .

Q. How can predictive models for this compound concentrations in water bodies be improved using remote sensing and machine learning?

  • Integrate hyperspectral remote sensing (e.g., MERIS/MODIS fusion) to estimate cyanobacterial biomass and phycocyanin fluorescence as proxies .
  • Train random forest or neural network models on historical toxin data paired with environmental variables (e.g., temperature, nutrient loads) .
  • Validate models with in situ toxin measurements and address spatial heterogeneity using kriging interpolation .
  • Incorporate real-time sensor data (e.g., pH, dissolved oxygen) to enhance temporal resolution .

Q. What experimental strategies are recommended for resolving strain-level variability in this compound production?

  • Perform single-cell genomics to identify epigenetic or plasmid-borne mcy cluster variations .
  • Use metatranscriptomics on field samples to compare mcy expression across strains in situ .
  • Apply LC-MS/MS with ion mobility spectrometry to differentiate microcystin variants co-produced by mixed strains .

Q. How can researchers ensure methodological rigor when comparing laboratory and field studies on this compound dynamics?

  • Standardize sampling protocols (e.g., depth-integrated vs. surface samples) to reduce variability in field data .
  • Replicate lab experiments under semi-natural conditions (e.g., mesocosms) to bridge lab-field gaps .
  • Use multivariate regression to account for confounding factors (e.g., dissolved organic carbon) in field correlations .
  • Report limits of detection (LOD) and data censoring methods (e.g., assigning ½ LOD values to non-detects) in publications .

Methodological Guidance for Reproducibility

  • Experimental documentation : Follow the Beilstein Journal of Organic Chemistry guidelines, detailing all protocols in supplementary materials to enable replication .
  • Statistical validation : Consult statisticians during study design to power analyses and select non-parametric tests (e.g., Spearman’s rho) for non-normal data .
  • Ethical reporting : Disclose all conflicts of interest and adhere to Biochemistry (Moscow) standards for human/animal research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.